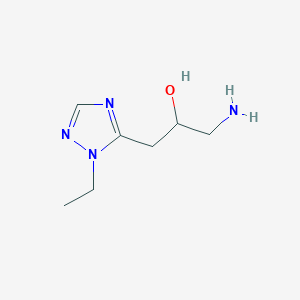
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a heterocyclic organic compound that features a triazole ring, an amino group, and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several routes. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound also features a triazole ring and an amino group but lacks the hydroxyl group and the ethyl substituent.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a carboxyl group instead of the amino and hydroxyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H14N4O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-2-11-7(9-5-10-11)3-6(12)4-8/h5-6,12H,2-4,8H2,1H3 |
Clé InChI |
HEDYSFUCCQQGNY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


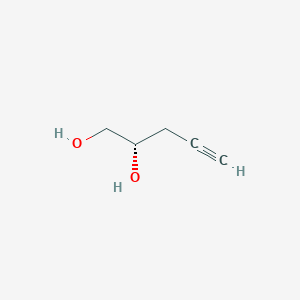
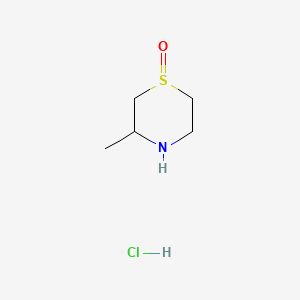
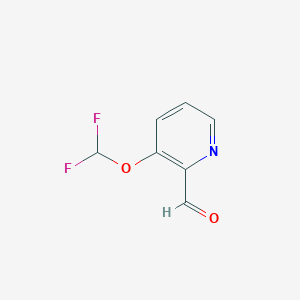
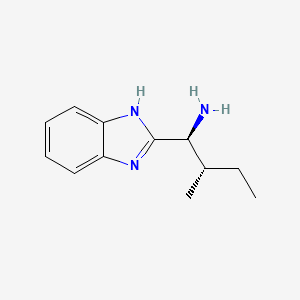
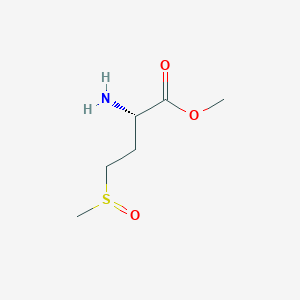
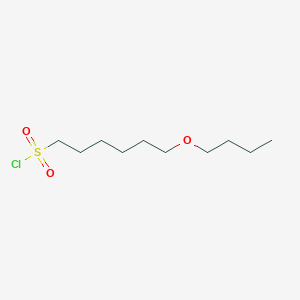

![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

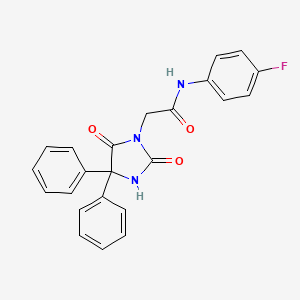
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)

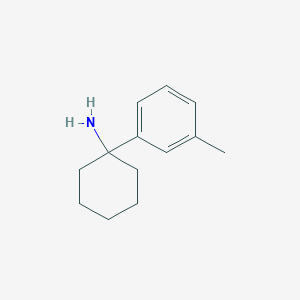
![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)
